molecular formula C6H4BrClN4 B2840248 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1610045-39-0

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2840248
CAS No.: 1610045-39-0
M. Wt: 247.48
InChI Key: NEAFXDZUEAMBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1610045-39-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 6 H 4 BrClN 4 and a molecular weight of 247.48 g/mol, this compound serves as a versatile synthetic intermediate . Its core structure, featuring both bromo and chloro substituents, makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the rapid exploration of chemical space around the [1,2,4]triazolo[4,3-a]pyrazine scaffold. This scaffold is recognized for its application in developing potential therapeutic agents. Specifically, substituted [1,2,4]triazolo[4,3-a]pyrazines have been investigated as inhibitors of BRD4, an epigenetic regulator protein that is a promising target in oncology research . As such, this compound is a key starting material for researchers synthesizing and optimizing novel small molecules for the treatment of cancer and other diseases. This product is supplied with a typical purity of 97% to 98% and should be stored sealed in a dry environment at 2-8°C . It is intended for use as a Research Use Only (RUO) chemical. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling information.

Properties

IUPAC Name

6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-3-10-11-6-5(8)9-4(7)2-12(3)6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFXDZUEAMBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(N=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

This method involves cyclizing a pre-functionalized pyrazine hydrazine derivative with an orthoester to form the triazole ring. Key steps include:

  • Synthesis of 6-bromo-8-chloro-2-hydrazinylpyrazine : Achieved by nucleophilic substitution of a halogenated pyrazine (e.g., 2,6-dibromo-8-chloropyrazine) with hydrazine hydrate.
  • Cyclization with trimethyl orthoacetate : The hydrazine reacts with trimethyl orthoacetate in toluene under acidic catalysis (e.g., p-toluenesulfonic acid) to form the triazole ring, introducing the methyl group at position 3.

Reaction Conditions :

  • Solvent: Toluene
  • Catalyst: p-TsOH (0.2 equiv)
  • Temperature: Reflux (110°C)
  • Time: 5–8 hours

Yield : 68–72% after column chromatography.

Mechanistic Insights

The orthoacetate undergoes hydrolysis to generate acetylhydrazide intermediates, which cyclize via intramolecular nucleophilic attack. The methyl group at position 3 originates from the orthoacetate’s acetyl moiety, while halogens remain intact due to their inertness under these conditions.

Sequential Halogenation and Cyclization

Stepwise Approach

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Regioselectivity Challenges
Cyclocondensation Halogenated pyrazine hydrazine Trimethyl orthoacetate 68–72 ≥97 Low
Tele-substitution Pre-functionalized triazolopyrazine NaBr, NaCl 58 90–92 Moderate
Sequential halogenation 2-Chloropyrazine PBr₃, Cl₂ 45–50 85–88 High

Key Observations :

  • Cyclocondensation offers the highest yield and purity, making it industrially preferred.
  • Tele-substitution requires fewer steps but faces competition from ortho-substitution byproducts.
  • Sequential halogenation is limited by the instability of dihalopyrazines.

Mechanistic and Practical Considerations

Solvent and Catalyst Impact

  • Toluene : Optimal for cyclocondensation due to low polarity, minimizing side reactions.
  • DMAc/NMP : Enhance nucleophilicity in tele-substitution but may degrade acid-sensitive groups.
  • p-TsOH : Superior to H₂SO₄ for cyclization, as it avoids sulfonation of the pyrazine ring.

Byproduct Formation

  • N-Methylation : Occurs if excess trimethyl orthoacetate is used, producing N-methylated impurities (≤5%).
  • Dehalogenation : Observed in tele-substitution at temperatures >90°C.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine and chlorine atoms at positions 6 and 8 undergo nucleophilic substitution under specific conditions.

Reaction TypeReagents/ConditionsProductSource
Methoxy SubstitutionNaOMe, CuI, DMF, 100°C6-Methoxy-8-chloro-3-methyl- triazolo[4,3-a]pyrazine
AminationNH₃ (g), Pd(OAc)₂, Xantphos, 80°C6-Amino-8-chloro-3-methyl- triazolo[4,3-a]pyrazine
  • Mechanistic Insight : Bromine at position 6 is more reactive than chlorine due to lower bond dissociation energy. Copper or palladium catalysts facilitate substitution by stabilizing transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.

Reaction TypeReagents/ConditionsProductSource
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C6-Aryl-8-chloro-3-methyl- triazolo[4,3-a]pyrazine
Buchwald-HartwigAniline, Pd₂(dba)₃, BINAP, t-BuONa, 100°C6-(Arylamino)-8-chloro-3-methyl- triazolo[4,3-a]pyrazine
  • Key Example : In a Suzuki coupling, the bromine was replaced with a 4-methylphenyl group to enhance kinase inhibitory activity .

Cyclization Reactions

The triazole ring serves as a directing group for cyclization to form polycyclic systems.

Reaction TypeReagents/ConditionsProductSource
PhotochemicalUV light, THF, 25°CFused imidazo-triazolo-pyrazine derivatives
ElectrochemicalAcetonitrile, 1.5 V vs Ag/AgClN-heterocycle-expanded analogs
  • Note : Electrochemical methods minimize side reactions compared to thermal approaches.

Functionalization at the Methyl Group

The methyl group at position 3 undergoes oxidation or halogenation.

Reaction TypeReagents/ConditionsProductSource
OxidationKMnO₄, H₂SO₄, 60°C3-Carboxy-6-bromo-8-chloro- triazolo[4,3-a]pyrazine
BrominationNBS, AIBN, CCl₄, reflux3-Bromomethyl-6-bromo-8-chloro- triazolo[4,3-a]pyrazine
  • Application : Carboxyl derivatives are intermediates for amide-based prodrugs .

Deprotection and Rearrangement

Under acidic conditions, the triazole ring can undergo ring-opening or rearrangement.

Reaction TypeReagents/ConditionsProductSource
Acid HydrolysisHCl (conc.), 120°CPyrazine-2,3-diamine derivatives
Thermal RearrangementToluene, 150°CIsomeric triazolo-pyrazine frameworks

Biological Activity-Driven Modifications

Derivatives of this compound exhibit pharmacological potential, particularly as kinase inhibitors:

Modification SiteBiological TargetIC₅₀ (µM)Source
6-Aryl substitutionc-Met/VEGFR-2 kinases0.026
3-Carboxy derivativeP2X7 receptor1.28
  • Case Study : Compound 17l (6-(4-methylphenyl)-substituted analog) showed dual c-Met/VEGFR-2 inhibition with IC₅₀ = 0.026 µM .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but decomposes under strong acids/bases via ring-opening .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solubility : Poor in water; DMSO or THF preferred for reactions .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits potential pharmacological activities. Its derivatives have been studied for their effects on various biological targets, including:

  • Antimicrobial Activity : Studies have shown that certain derivatives of this compound possess significant antibacterial and antifungal properties. For example, modifications to the triazole ring have led to increased efficacy against resistant strains of bacteria .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agrochemicals

The compound's structure allows for the development of novel agrochemical agents. Its derivatives are being investigated for:

  • Pesticidal Activity : Research has demonstrated that modifications to the triazolo structure can enhance insecticidal properties against pests affecting crops .
  • Herbicides : Certain formulations of this compound have shown promise as selective herbicides, targeting specific weed species while minimizing impact on crops .

Materials Science

This compound is also being explored in materials science for:

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced polymers with specific properties such as thermal stability and chemical resistance .
  • Nanomaterials : Research is ongoing into using this compound in the creation of nanomaterials for applications in electronics and photonics .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacteria
Anticancer agentsInduces apoptosis in cancer cells
AgrochemicalsInsecticidesEnhanced activity against crop pests
HerbicidesSelective action on specific weed species
Materials SciencePolymer synthesisImproved thermal stability
NanomaterialsPotential applications in electronics

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of modified derivatives of this compound. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions influenced efficacy.

Case Study 2: Pesticidal Properties

In agricultural research documented in Pest Management Science, a series of experiments assessed the effectiveness of this compound as an insecticide against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing the compound, highlighting its potential as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine and chlorine at positions 6 and 8 improve electrophilicity and binding to hydrophobic pockets in enzymes . The trifluoromethyl group (CF₃) in the analog enhances metabolic stability and lipophilicity but requires costlier reagents like trifluoroacetic anhydride (TFAA) .
  • Substituent Effects: The methyl group in the target compound offers steric bulk without significantly altering electronic properties, unlike the electron-withdrawing CF₃ group . Phenolic derivatives (e.g., 3-(4-methoxyphenyl)) exhibit higher synthetic yields (94%) due to favorable tele-substitution reactions .

Key Observations :

  • Kinase Inhibition : The target compound’s bromine and chlorine atoms likely enhance binding to ATP pockets in kinases like c-Met and VEGFR-2, similar to nitrophenyl derivatives .
  • Renin Inhibitors: Analogs with cyclohexyl and difluoro substituents (e.g., 19c) show nanomolar potency (IC₅₀ = 1.6 nM) but poor oral bioavailability, suggesting the methyl group in the target compound may improve absorption .
  • Solubility vs. Lipophilicity : The trifluoromethyl analog’s high logP (>3) may limit aqueous solubility, whereas the target compound’s methyl group balances these properties .

Biological Activity

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C6_6H4_4BrClN4_4
  • Molecular Weight : 247.48 g/mol
  • CAS Number : 1610045-39-0

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of triazolo[4,3-a]pyrazine derivatives, including this compound. The compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound was evaluated using the microbroth dilution method against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics like ampicillin .
  • Structure-activity relationship studies indicated that modifications at specific positions (R groups) can enhance antibacterial efficacy. Compounds with long alkyl chains demonstrated superior activity compared to those with aromatic groups .

The antibacterial mechanism of triazolo[4,3-a]pyrazine derivatives is believed to involve:

  • Inhibition of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.
  • Disruption of bacterial cell membrane integrity, leading to cell lysis and death .

Case Studies

  • Study on Triazolo Derivatives : A comprehensive study synthesized various triazolo derivatives and assessed their biological activities. Among them, this compound showed promising results against multiple bacterial strains with MIC values indicating significant potency .
  • Molecular Docking Studies : Molecular docking simulations suggested that the compound binds effectively to the active sites of bacterial topoisomerases. This binding is facilitated by π-cation interactions between protonated amines in the compound and amino acid residues in the enzymes .

Table of Biological Activity

Compound NameAntibacterial Activity (MIC μg/mL)Target Bacteria
This compound32 (S. aureus), 16 (E. coli)Staphylococcus aureus, Escherichia coli
Ampicillin16Staphylococcus aureus
Norfloxacin32Various pathogens

Q & A

Basic: What are the common synthetic routes for 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine?

The synthesis typically involves cyclization of hydrazine derivatives with halogenated pyrazine precursors. A standard route starts with 2,3-dichloropyrazine , which undergoes hydrazinolysis to form 2-chloro-3-hydrazinopyrazine , followed by cyclization using acid halides or triethyl orthoformate to yield the triazole core . Bromination and chlorination steps are introduced at specific positions using electrophilic reagents (e.g., NBS for bromination, Cl₂/FeCl₃ for chlorination). Post-synthetic alkylation (e.g., methyl group introduction) is achieved via nucleophilic substitution or palladium-catalyzed coupling . Key challenges include controlling regioselectivity and minimizing byproducts during halogenation.

Basic: Which analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the fused triazole-pyrazine structure. For example, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with halogen substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₅H₂BrClN₄, MW 233.453) and detects isotopic patterns for Br/Cl .
  • Potentiometric Titration : Quantifies purity (99–101%) using 0.1 M perchloric acid in anhydrous acetic acid, with careful control of sample mass and titrant volume to minimize uncertainty (<0.22%) .
  • HPLC : Monitors impurities (e.g., oxidation byproducts) with C18 columns and UV detection at 254 nm .

Basic: What biological activities are reported for this compound or its analogs?

While direct data on 6-Bromo-8-chloro-3-methyl derivatives is limited, structurally related triazolopyrazines exhibit:

  • Antimicrobial Activity : MIC values of 12.5 µg/mL against Gram-negative bacteria (e.g., E. coli) due to thioxo-triazole moieties disrupting membrane integrity .
  • Kinase Inhibition : Analogous 3-methyl derivatives show dual inhibition of c-Met/VEGFR-2 (IC₅₀ < 50 nM) via competitive ATP-binding site interactions .
  • Receptor Modulation : Bromine-substituted analogs modulate P2X7 receptors (IC₅₀ ~1 µM), impacting inflammatory signaling .

Advanced: How can synthesis yield be optimized amid substituent limitations?

Position 7 substituents are restricted in traditional cyclization methods. To overcome this:

  • Alternative Carbonyl Reagents : Use aldehydes or ketones (e.g., trifluoroacetone) during cyclization to introduce diverse substituents at position 3 .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (85% vs. 60%) by enhancing cyclization efficiency .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) to direct bromination/chlorination to desired positions .

Advanced: How to resolve contradictions in structure-activity relationships (SAR)?

Contradictions arise when substituent effects vary across biological targets. For example:

  • Bromine vs. Chlorine : Bromine at position 8 enhances lipophilicity (logP +0.5) and receptor binding, but reduces solubility, complicating in vivo efficacy .
  • Trifluoromethyl Groups : Improve metabolic stability but may sterically hinder target engagement. Systematic SAR studies using isosteric replacements (e.g., -CF₃ → -CH₃) and molecular docking can clarify these effects .

Advanced: What strategies validate quantitative analytical methods?

  • Uncertainty Budgeting : Calculate contributions from sample weighing (±0.1 mg), titrant volume (±0.02 mL), and endpoint detection (±0.05 pH units) to ensure total uncertainty <1% .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation products (e.g., 7-(4-fluorobenzyl)-dione impurity) via HPLC-MS .
  • Cross-Validation : Compare results from titration, NMR, and LC-MS to confirm method robustness .

Advanced: How to address instability during storage?

  • Controlled Conditions : Store at -20°C in amber vials under argon to prevent oxidation. Purity loss is <0.5% over 6 months under these conditions .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition .
  • Routine Monitoring : Use HPLC every 3 months to track impurity levels (e.g., impurity B, a common oxidation byproduct) .

Advanced: What considerations are key for designing dual kinase inhibitors?

  • Substituent Positioning : Methyl at position 3 and halogens at 6/8 optimize steric fit in c-Met/VEGFR-2 pockets.
  • In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities; prioritize derivatives with ΔG < -9 kcal/mol .
  • Selectivity Profiling : Test against off-target kinases (e.g., EGFR, PDGFR) to minimize toxicity .

Advanced: What in vitro models evaluate antimicrobial efficacy?

  • Broth Microdilution : Determine MIC/MBC values in cation-adjusted Mueller-Hinton broth against S. aureus (ATCC 25923) and P. aeruginosa (ATCC 27853) .
  • Time-Kill Assays : Assess bactericidal kinetics (0–24 hrs) at 2× MIC to differentiate static vs. cidal effects .
  • Resistance Induction : Serial passage assays (10–15 generations) quantify resistance development rates .

Advanced: How to validate synthetic intermediates?

  • Spectroscopic Fingerprinting : Compare ¹H NMR of intermediates (e.g., hydrazinopyrazines) with literature data to confirm regiochemistry .
  • Stability Testing : Incubate intermediates under synthesis conditions (e.g., 80°C, 12 hrs) to detect undesired cyclization or decomposition .
  • Reactivity Screening : Test intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to verify functional group compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.